2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : Research into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated regioselective methods, combining different heterocycles to create fused systems with potential chemical and biological properties. The regioselectivity of cyclocondensation reactions, essential for the synthesis of such compounds, has been confirmed through both experimental and theoretical approaches, including Density Functional Theory (DFT) calculations (Salem et al., 2015).
Polyheterocyclic Synthesis : The versatility of pyridine-2-thione in polyheterocyclic synthesis has been demonstrated through its reactions with various reagents to produce pyrazolo[1,5-a]pyrimidine derivatives among others. This underscores the compound's utility in generating structurally diverse molecules with potential application in medicinal chemistry and material science (Elneairy et al., 2006).
Biological Applications
Antimicrobial Activity : The synthesis of new heterocycles incorporating the antipyrine moiety has shown that these compounds exhibit antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Bondock et al., 2008).
Analgesic Agents : A study on trisubstituted pyrazoles containing thiophene and pyrazolo[1,5-a]pyrimidine heterocycles has revealed significant analgesic effects. Such findings are pivotal in the search for new pain management solutions, highlighting the compound's potential in therapeutic applications (Khalifa et al., 2019).
Material Science and Engineering
- Charge Transfer Complexes : The interaction of heterocyclic amines with π-acceptors to form charge transfer complexes has been studied, revealing insights into the electronic properties of such compounds. These studies are fundamental in the design of materials for electronic and photonic applications, where the manipulation of charge transfer interactions is key (Al-Attas et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4OS/c1-14-4-5-15(2)30(14)20-10-11-33-23(20)19-13-22-28-18(16-6-8-17(32-3)9-7-16)12-21(24(25,26)27)31(22)29-19/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCJLBHHJBSPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)OC)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.